molecular formula C12H11ClO3 B14058619 (E)-3-(2-(2-Chloropropanoyl)phenyl)acrylic acid

(E)-3-(2-(2-Chloropropanoyl)phenyl)acrylic acid

Cat. No.: B14058619
M. Wt: 238.66 g/mol
InChI Key: GJYPUQTYHWKYLJ-UHFFFAOYSA-N
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Description

(E)-3-(2-(2-Chloropropanoyl)phenyl)acrylic acid is an organic compound characterized by the presence of a chlorinated propanoyl group attached to a phenyl ring, which is further connected to an acrylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2-(2-Chloropropanoyl)phenyl)acrylic acid typically involves the reaction of 2-chloropropanoyl chloride with a phenylacrylic acid derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2-(2-Chloropropanoyl)phenyl)acrylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chlorine atom in the propanoyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Amines, thiols.

Scientific Research Applications

(E)-3-(2-(2-Chloropropanoyl)phenyl)acrylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-3-(2-(2-Chloropropanoyl)phenyl)acrylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to alterations in cellular processes. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Cinnamaldehyde: Similar in structure due to the presence of a phenyl ring and an acrylic moiety.

    Phenylacrylic acid: Shares the acrylic acid moiety but lacks the chlorinated propanoyl group.

    2-Chloropropanoic acid: Contains the chlorinated propanoyl group but lacks the phenyl and acrylic components.

Uniqueness

(E)-3-(2-(2-Chloropropanoyl)phenyl)acrylic acid is unique due to the combination of its chlorinated propanoyl group and phenylacrylic acid moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C12H11ClO3

Molecular Weight

238.66 g/mol

IUPAC Name

3-[2-(2-chloropropanoyl)phenyl]prop-2-enoic acid

InChI

InChI=1S/C12H11ClO3/c1-8(13)12(16)10-5-3-2-4-9(10)6-7-11(14)15/h2-8H,1H3,(H,14,15)

InChI Key

GJYPUQTYHWKYLJ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC=CC=C1C=CC(=O)O)Cl

Origin of Product

United States

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